

5-Carboxyphthalide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Carboxyphthalide

Cat. No.: B1580894

[Get Quote](#)

CAS Number: 4792-29-4

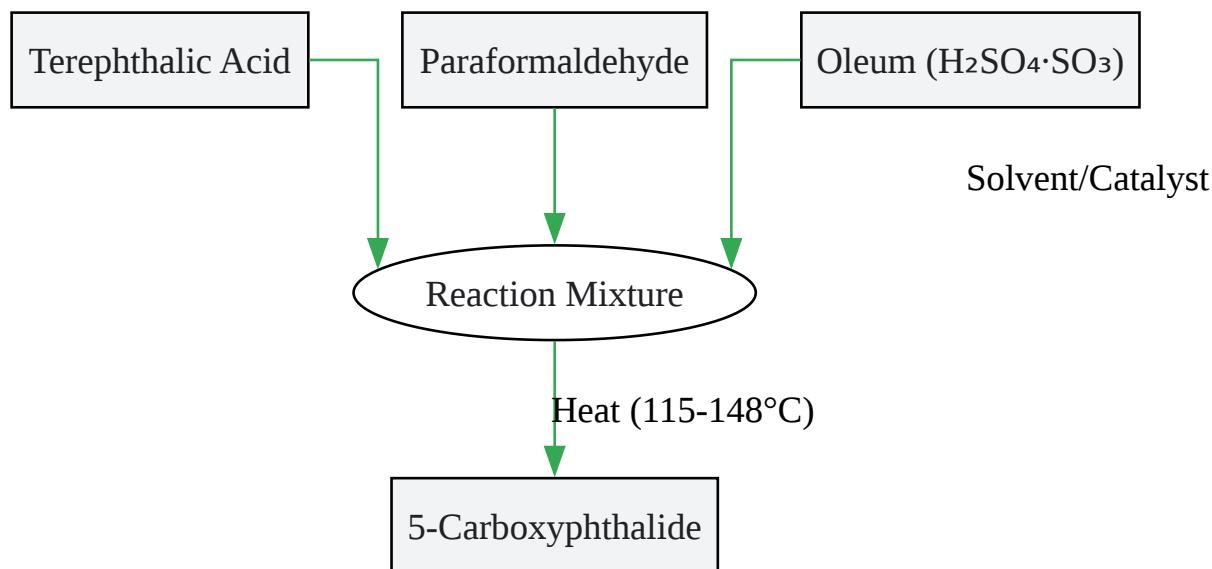
Synonyms: 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid, 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid

This technical guide provides an in-depth overview of **5-Carboxyphthalide**, a key intermediate in the synthesis of various chemical compounds, including pharmaceuticals, dyes, and polymers.^{[1][2][3]} This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physicochemical Properties

5-Carboxyphthalide is a white to off-white solid organic compound.^{[3][4]} Its properties are summarized in the table below.

Property	Value	Source
CAS Number	4792-29-4	
Molecular Formula	C ₉ H ₆ O ₄	[4]
Molecular Weight	178.14 g/mol	[4]
Appearance	White to off-white solid	[3] [4]
Boiling Point	481.1 ± 45.0 °C (Predicted)	[3]
Density	1.502 g/cm ³	[3]
pKa	3.73 ± 0.20 (Predicted)	
Solubility	Sparingly soluble in water. Soluble in some organic solvents like chloroform and ether.	[3] [4]
InChI	InChI=1S/C9H6O4/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3H,4H2,(H,10,11)	
SMILES	OC(=O)c1ccc2C(=O)OCc2c1	


Synthesis Protocols

Several methods for the synthesis of **5-Carboxyphthalide** have been reported, primarily involving the reaction of terephthalic acid with a formaldehyde source in the presence of a strong acid.

Synthesis from Terephthalic Acid and Paraformaldehyde in Oleum

This method provides high yields and purity of **5-Carboxyphthalide**.[\[5\]](#)[\[6\]](#)

Reaction:

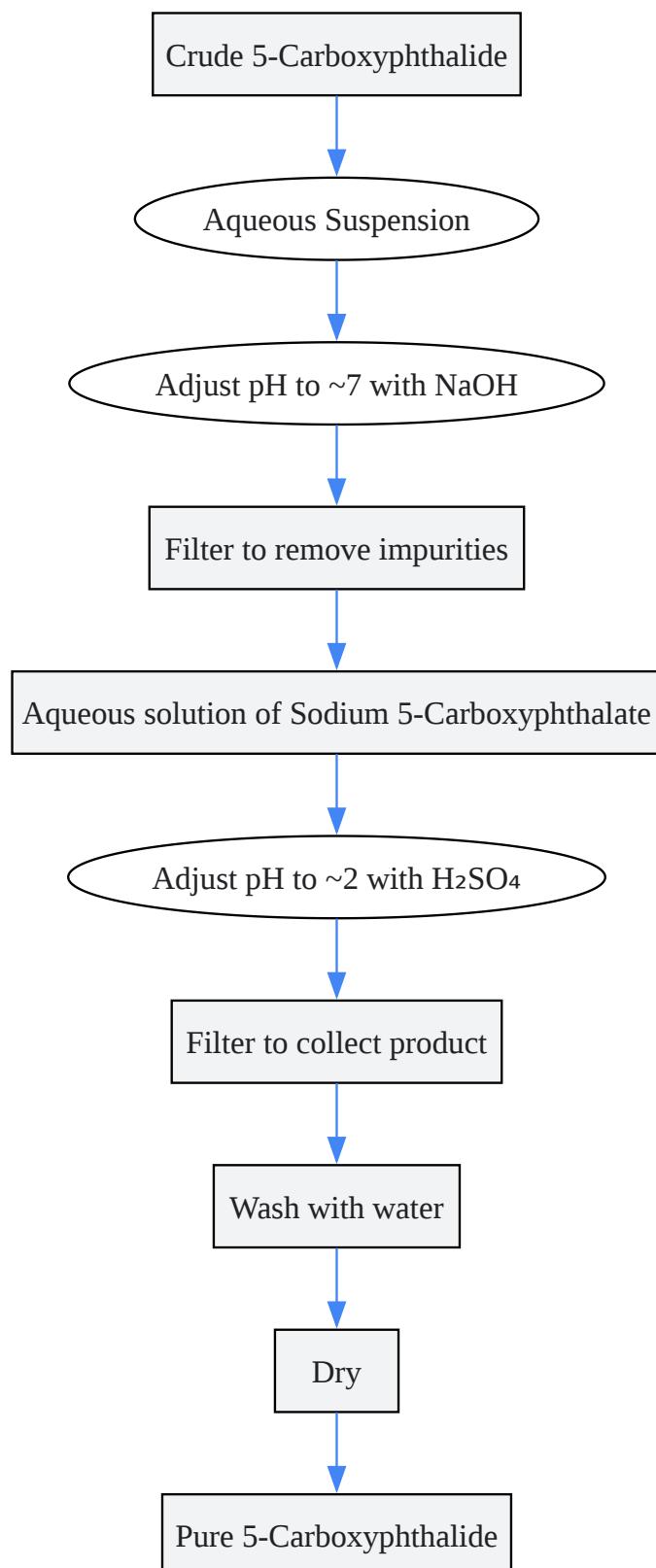
[Click to download full resolution via product page](#)

Synthesis of **5-Carboxyphthalide** from Terephthalic Acid.

Experimental Protocol:

- Charging the Reactor: In a suitable glass-lined reactor, charge terephthalic acid.
- Addition of Oleum: Under constant stirring, add oleum (fuming sulfuric acid containing at least 20% SO₃).^[7]
- Addition of Paraformaldehyde: Add paraformaldehyde to the mixture. The molar ratio of terephthalic acid to formaldehyde is typically around 1:1.33.^[5]
- Heating: Heat the reaction mixture to a temperature between 115°C and 148°C.^[5] The reaction time can vary from 4.5 to 17 hours depending on the batch size and temperature.^[5]
- Hydrolysis and Precipitation: After the reaction is complete, cool the mixture and hydrolyze it by adding water. This will precipitate the crude **5-Carboxyphthalide**.^[5]
- Purification: The crude product is then purified as described in the purification protocol below. The yield is typically high, around 82-83%.^[5]

Synthesis from Terephthalic Acid and Chloromethyl Chlorosulfate


An alternative method utilizes chloromethyl chlorosulfate as the reactant with terephthalic acid.

Experimental Protocol:

- Reaction Setup: In a glass-lined reactor under constant stirring, charge chloromethyl chlorosulfate.
- Addition of Terephthalic Acid: Add terephthalic acid to the reactor at approximately 27°C.[8]
- Heating: Heat the reactor to about 130°C for a period of 3 hours.[8]
- Cooling and Hydrolysis: Cool the mixture to around 35°C and then add water portion-wise while maintaining the temperature.[8]
- Isolation: The product precipitates and is isolated by centrifugation, washed with deionized water, and dried. This method reports a purity of >97% with a yield of around 67%. [8]

Purification Protocol

The crude **5-Carboxyphthalide** obtained from the synthesis is purified by a pH-mediated dissolution and precipitation process.

[Click to download full resolution via product page](#)**Purification workflow for 5-Carboxyphthalide.**

Experimental Protocol:

- Suspension: The crude, filtered product from the synthesis is suspended in water.[5]
- Dissolution: The pH of the suspension is adjusted to approximately 7 with an aqueous solution of sodium hydroxide (e.g., 10% NaOH). This dissolves the **5-Carboxyphthalide** as its sodium salt.[5]
- Decolorization and Filtration: Activated carbon can be added to the solution to remove colored impurities. The solution is then filtered to remove the carbon and any insoluble byproducts.[5]
- Precipitation: The filtrate is heated (e.g., to 65-85°C), and the pH is adjusted to approximately 2 with a mineral acid such as sulfuric acid. This causes the purified **5-Carboxyphthalide** to precipitate out of the solution.[5]
- Isolation and Drying: The precipitated **5-Carboxyphthalide** is collected by filtration, washed with water until the filtrate is neutral, and then dried to yield the pure product.[7]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for determining the purity of **5-Carboxyphthalide** and for monitoring the progress of its synthesis. While specific validated methods for this compound are not readily available in the public domain, a general reverse-phase HPLC method can be adapted from methods used for similar aromatic carboxylic acids.

Proposed HPLC Method:

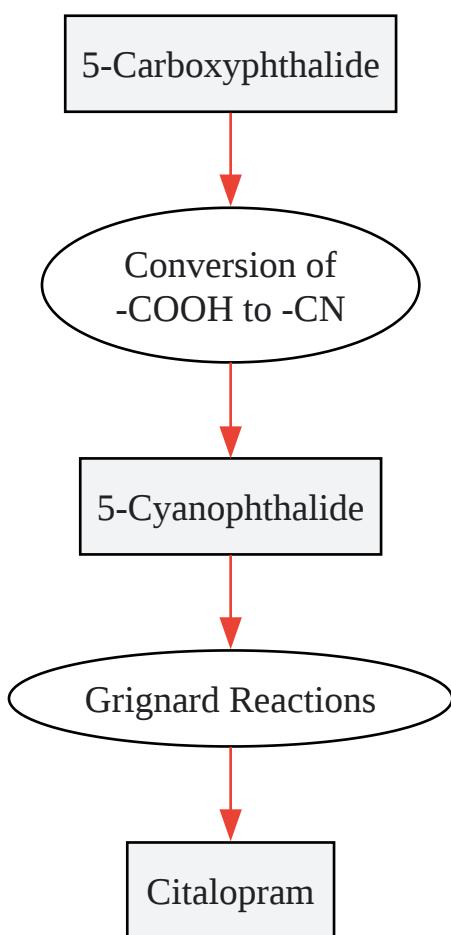
- Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is appropriate.
- Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., water with 0.1% phosphoric or formic acid) and an organic solvent such as acetonitrile or methanol.

- **Detection:** UV detection at a wavelength of approximately 200-220 nm would be suitable for the aromatic system.
- **Sample Preparation:** Samples should be dissolved in a suitable solvent, such as the mobile phase or a mixture of water and acetonitrile, and filtered through a 0.45 μm filter before injection.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum of **5-Carboxyphthalide** is expected to show characteristic absorptions for its functional groups:

- A very broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm^{-1} .^[9]
- A strong C=O stretch from the carboxylic acid carbonyl, expected around 1710 cm^{-1} for the hydrogen-bonded dimer.^[9]
- Another strong C=O stretch from the lactone carbonyl.
- C-O stretching vibrations.
- Aromatic C=C and C-H stretching and bending vibrations.


Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The spectrum would show signals for the aromatic protons, the methylene protons of the lactone ring (typically a singlet), and a characteristic downfield singlet for the acidic proton of the carboxylic acid group (often broad and above 10 ppm).
- ^{13}C NMR: The spectrum would display signals for the carbonyl carbons of the carboxylic acid and the lactone (in the range of 165-185 ppm), as well as signals for the aromatic carbons and the methylene carbon.^[9]

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of **5-Carboxyphthalide**. The fragmentation pattern would likely involve the loss of water (H_2O), carbon monoxide (CO), and the carboxyl group (COOH).

Role in Drug Development

5-Carboxyphthalide is a crucial intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) antidepressant, citalopram.[1] The carboxylic acid group is converted to a nitrile group to form 5-cyanophthalide, which is a key precursor for citalopram.

[Click to download full resolution via product page](#)

Role of **5-Carboxyphthalide** in Citalopram Synthesis.

While **5-Carboxyphthalide** itself is not known to have significant direct biological activity, the broader class of phthalides, found in various plants and fungi, exhibit a range of biological effects including antifungal, antibacterial, and anti-inflammatory properties.[10] The carboxylic acid group is a common pharmacophore in many drugs, and its isosteres are frequently used in drug design to modulate physicochemical properties and biological activity.[11]

Safety and Handling

5-Carboxyphthalide is classified as harmful if swallowed and may cause skin and eye irritation.^[3] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be done in a well-ventilated area or a fume hood. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2001032643A1 - Method for the preparation of 5-carboxyphthalide - Google Patents [patents.google.com]
- 2. WO2006090409A1 - An improved process for the preparation of 5 - carboxyphthalide - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | C9H6O4 | CID 78517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US6888009B2 - Method for the preparation of 5-carboxyphthalide - Google Patents [patents.google.com]
- 6. Method for the preparation of 5-carboxyphthalide (2000) | Hans Petersen | 12 Citations [scispace.com]
- 7. US20030009038A1 - Process for the preparation of 5-carboxyphthalide - Google Patents [patents.google.com]
- 8. An Improved Process For The Preparation Of 5 Carboxyphthalide [quickcompany.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [5-Carboxyphthalide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1580894#5-carboxyphthalide-cas-number-and-properties\]](https://www.benchchem.com/product/b1580894#5-carboxyphthalide-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com